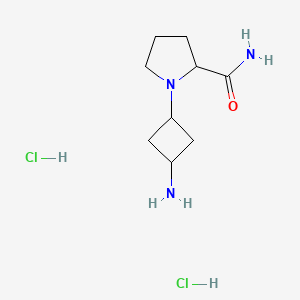

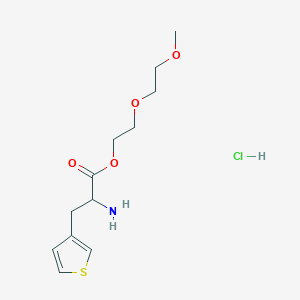

![molecular formula C18H13BrN2O2S B2545846 3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one CAS No. 442556-30-1](/img/structure/B2545846.png)

3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" is a derivative of quinolinone, a class of heterocyclic aromatic organic compounds. It features a thieno[2,3-b]quinolinone core, which is a bicyclic structure consisting of a thiophene ring fused to a quinoline moiety. The presence of a bromine atom on the benzoyl group suggests potential for further chemical modifications, making it an interesting candidate for synthetic organic chemistry and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinolinone derivatives can be achieved through various methods. One approach is the one-step synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the preparation of quinazolin-4(3H)-ones . Another method involves a one-pot cascade synthesis via nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a three-step procedure starting from 2-aminothiophene-3-carbonitrile has been used to synthesize tetrahydrothieno[2,3-b]quinolin derivatives . These methods highlight the versatility and adaptability of synthetic routes to access the quinolinone scaffold.

Molecular Structure Analysis

The molecular structure of quinolinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . X-ray single crystal determination can provide detailed insights into the crystal structure and molecular geometry . Theoretical calculations, including density functional theory (DFT), can be employed to analyze the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and other chemical activity descriptors .

Chemical Reactions Analysis

Quinolinone derivatives can participate in a range of chemical reactions. The presence of amino and carbonyl groups allows for reactions such as the aza-Michael addition, which can be catalyzed by copper to synthesize substituted quinolin-4(1H)-ones . The bromine atom in the 3-amino-2-(4-bromobenzoyl) moiety of the compound could potentially undergo further reactions, such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions, to introduce different substituents at that position.

Physical and Chemical Properties Analysis

The physical properties of quinolinone derivatives, such as melting points, can be determined experimentally . The chemical properties, including reactivity and stability, can be influenced by the substituents on the quinolinone core. Theoretical studies can predict properties like non-linear optical (NLO) behavior, which may vary with solvent polarity . The compound's potential antibacterial activity can be assessed through in vitro assays against various human pathogenic microorganisms .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the aza-Michael addition, followed by cyclization and oxidation reactions, is a method to create quinolin-4(1H)-ones, a class of compounds with diverse biological activities. This process involves using copper catalysis to achieve high efficiency and yields under mild conditions (Kang et al., 2018).

Pharmaceutical Interest

Compounds synthesized using "3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one" as an intermediate have shown potential pharmaceutical interest. For example, novel heterocycles like pyridinyl and isoxazolyl quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Moustafa, 2003).

Antibacterial Activity

Some derivatives synthesized from this compound have been screened for antibacterial activity, showing effectiveness against both gram-negative and gram-positive bacteria. This suggests its potential use in developing new antibacterial agents (Akl et al., 2017).

Analytical Applications

Derivatives of this compound have been used as reagents in analytical chemistry for the determination of primary amines in biological samples, demonstrating its utility in bioanalytical applications (Liu et al., 1991).

Anticancer Potential

Some quinazolinone derivatives synthesized from this compound have been evaluated for their anticancer properties, showing promising results in inhibiting the proliferation of various cancer cell lines. This highlights the potential of these compounds in cancer research and therapy development (Mulakayala et al., 2012).

Eigenschaften

IUPAC Name |

3-amino-2-(4-bromobenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-10-6-4-9(5-7-10)16(23)17-15(20)12-8-11-13(21-18(12)24-17)2-1-3-14(11)22/h4-8H,1-3,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCYWJHUNSSFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

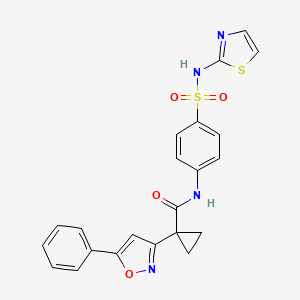

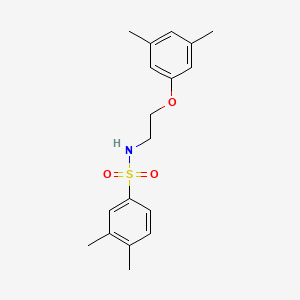

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)

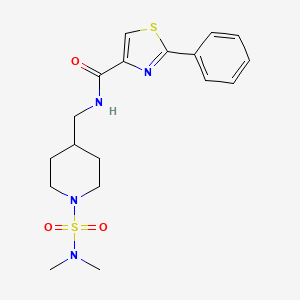

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

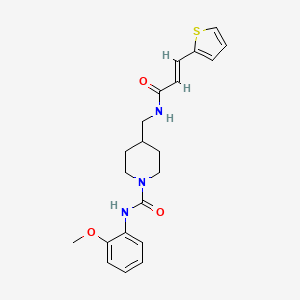

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

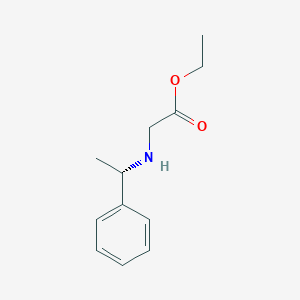

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)